molecular formula C7H11ClN2 B1629175 5-(Chloromethyl)-1-isopropyl-1H-imidazole CAS No. 776290-49-4

5-(Chloromethyl)-1-isopropyl-1H-imidazole

Cat. No.: B1629175
CAS No.: 776290-49-4
M. Wt: 158.63 g/mol
InChI Key: GLZSPWKWFJQNEW-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-1-isopropyl-1H-imidazole is an organic compound belonging to the imidazole family. This compound features a chloromethyl group attached to the fifth position of the imidazole ring and an isopropyl group at the first position. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis.

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with 1-isopropyl-1H-imidazole.

    Chloromethylation: The chloromethylation of 1-isopropyl-1H-imidazole can be achieved using formaldehyde and hydrochloric acid under acidic conditions. This reaction introduces the chloromethyl group at the fifth position of the imidazole ring.

    Reaction Conditions: The reaction is usually carried out at a temperature range of 0-5°C to control the reactivity and prevent side reactions.

Industrial Production Methods: In an industrial setting, the process is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the production efficiency while minimizing the formation of by-products.

Types of Reactions:

    Substitution Reactions: The chloromethyl group in this compound can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction Reactions: Reduction of the chloromethyl group can be achieved using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or sodium thiolate in polar aprotic solvents (e.g., dimethylformamide) at room temperature.

    Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Major Products:

    Substitution: Formation of 5-(Aminomethyl)-1-isopropyl-1H-imidazole.

    Oxidation: Formation of this compound-2-carboxylic acid.

    Reduction: Formation of 5-(Methyl)-1-isopropyl-1H-imidazole.

Chemistry:

    Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Catalysis: Acts as a ligand in coordination chemistry for catalysis.

Biology:

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.

Medicine:

    Pharmaceuticals: Explored as a precursor in the synthesis of antifungal and antibacterial agents.

Industry:

    Agrochemicals: Used in the development of pesticides and herbicides.

    Material Science: Utilized in the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism by which 5-(Chloromethyl)-1-isopropyl-1H-imidazole exerts its effects depends on its application. In enzyme inhibition, the compound mimics the natural substrate of the enzyme, binding to the active site and preventing the enzyme from catalyzing its normal reaction. The chloromethyl group can form covalent bonds with nucleophilic residues in the enzyme, leading to irreversible inhibition.

Comparison with Similar Compounds

    1-Isopropyl-1H-imidazole: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

    5-Methyl-1-isopropyl-1H-imidazole: Similar structure but with a methyl group instead of a chloromethyl group, affecting its reactivity and applications.

Uniqueness: 5-(Chloromethyl)-1-isopropyl-1H-imidazole is unique due to the presence of both the chloromethyl and isopropyl groups, which confer distinct reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

5-(chloromethyl)-1-propan-2-ylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2/c1-6(2)10-5-9-4-7(10)3-8/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZSPWKWFJQNEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NC=C1CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00629114
Record name 5-(Chloromethyl)-1-(propan-2-yl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

776290-49-4
Record name 5-(Chloromethyl)-1-(propan-2-yl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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